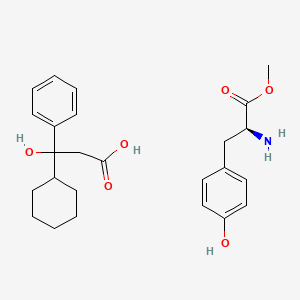
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a combination of amino, hydroxy, and ester functional groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the esterification of 2-Amino-3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The cyclohexyl and phenyl groups are introduced through subsequent Friedel-Crafts alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes.
化学反应分析
Types of Reactions
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate can be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural amino acids and esters.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable building block in chemical manufacturing.
作用机制
The mechanism of action of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate: Lacks the cyclohexyl and phenyl groups.
Cyclohexyl 3-Hydroxy-3-phenylpropanoate: Lacks the amino and hydroxyphenyl groups.
Uniqueness
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various scientific fields.
生物活性
(S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly referred to as (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate, is a compound of significant interest in medicinal chemistry and biological research. Its structural features, particularly the presence of a chiral center and hydroxyphenyl group, suggest potential interactions with various biological targets. This article reviews the biological activities associated with this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by:
- Chirality : The (S)-configuration indicates a specific spatial arrangement that can influence its biological activity.
- Hydroxy Group : The hydroxy group on the phenyl ring enhances its solubility and interaction with biological molecules.
- Cyclohexyl Group : This moiety may contribute to hydrophobic interactions with target proteins.
The mechanism of action for (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate primarily involves its interaction with enzymes and receptors. The hydroxyphenyl group enhances binding affinity to specific molecular targets, which can lead to various biological effects, such as modulation of enzyme activity or receptor signaling pathways.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant biological activities:
- Anticancer Activity : Compounds similar to (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate have shown promising antiproliferative effects against various cancer cell lines, including:
- Anti-inflammatory Properties : Research indicates that compounds like methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate significantly inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha in stimulated monocyte/macrophage-like cells .
Case Studies
Several studies highlight the biological activity of related compounds:
Pharmacological Applications
The diverse biological activities suggest potential applications in:
- Cancer Therapy : Given its anticancer properties, further development could lead to new chemotherapeutic agents.
- Anti-inflammatory Treatments : Its ability to modulate cytokine production positions it as a candidate for treating inflammatory diseases.
属性
分子式 |
C25H33NO6 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid;methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C15H20O3.C10H13NO3/c16-14(17)11-15(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h1,3-4,7-8,13,18H,2,5-6,9-11H2,(H,16,17);2-5,9,12H,6,11H2,1H3/t;9-/m.0/s1 |
InChI 键 |
FRAJYRUEPDAFJK-NPULLEENSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(CC(=O)O)(C2=CC=CC=C2)O |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(CC(=O)O)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















